Ethyl 6-(bromomethyl)nicotinate
Overview
Description
Ethyl 6-(bromomethyl)nicotinate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of nicotinic acid, where the ethyl ester is substituted at the 6-position with a bromomethyl group
Mechanism of Action
Target of Action
It is known that nicotine and its derivatives often interact with nicotinic acetylcholine receptors
Mode of Action
Nicotine, a related compound, acts as an agonist at nicotinic acetylcholine receptors, stimulating these receptors and causing a range of physiological responses
Biochemical Pathways
Nicotine is metabolized via the pyridine and pyrrolidine pathways, and a hybrid of these two pathways (also known as the VPP pathway) has been identified in certain bacteria . In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . It’s possible that Ethyl 6-(bromomethyl)nicotinate may be metabolized via similar pathways, but this hypothesis requires further investigation.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Other environmental factors that could influence its action include pH, presence of other substances, and specific conditions within the body or environment where the compound is present.
Biochemical Analysis
Biochemical Properties
It is known that bromomethyl groups can participate in various biochemical reactions, often acting as alkylating agents .
Molecular Mechanism
Bromomethyl groups are known to be reactive and can form covalent bonds with various biomolecules .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of Ethyl 6-(bromomethyl)nicotinate in laboratory settings .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models .
Metabolic Pathways
It is known that nicotinate, a related compound, is involved in various metabolic pathways, including the metabolism of cofactors and vitamins .
Transport and Distribution
There is currently no available data on the transport and distribution of this compound within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-(bromomethyl)nicotinate can be synthesized through a bromination reaction of ethyl nicotinate. The typical procedure involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 6-position of the nicotinate ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and radical initiators.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(bromomethyl)nicotinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily displaced by nucleophiles, leading to the formation of various substituted nicotinates.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted nicotinates with various functional groups depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Methyl derivatives of ethyl nicotinate.
Scientific Research Applications
Ethyl 6-(bromomethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various heterocyclic compounds.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 6-(bromomethyl)nicotinate can be compared with other bromomethyl-substituted nicotinates and related compounds:
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 6-(chloromethyl)nicotinate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Ethyl 6-(bromomethyl)picolinate: Similar structure but with a picolinic acid derivative instead of a nicotinic acid derivative.
Properties
IUPAC Name |
ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVLWROJDKJMST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623917 | |
Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178264-57-8 | |
Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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